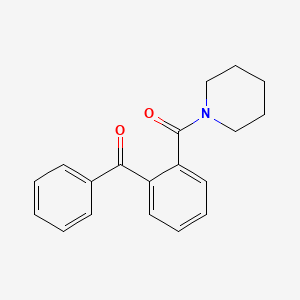

Piperidine, 1-(o-benzoylbenzoyl)-

Description

Overview of the Piperidine (B6355638) Scaffold in Contemporary Chemical Sciences

The piperidine ring, a six-membered heterocycle containing one nitrogen and five sp3-hybridized carbon atoms, is a cornerstone in medicinal chemistry and drug discovery. Current time information in Bangalore, IN.nih.gov Its prevalence is underscored by its presence in over twenty classes of pharmaceuticals, including anticancer agents, antibiotics, analgesics, and antipsychotics. nih.gov The significance of the piperidine scaffold lies in its ability to be a "chiral scaffold," which can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce potential toxicity in drug candidates. thieme-connect.com

The structural versatility of the piperidine ring allows for a wide range of substitutions, leading to a vast chemical space of derivatives with diverse three-dimensional shapes. nih.govrsc.org This three-dimensionality is a crucial attribute in modern drug design, as it allows for more specific interactions with biological targets. The ability to create numerous isomers from a single scaffold, as highlighted by the comparison of dimethyl pyridine (B92270) (6 isomers) to dimethyl piperidine (34 isomers), showcases the structural richness that piperidine offers to medicinal chemists. nih.govrsc.org

The synthesis of piperidine derivatives is a well-established field, with primary methods including the hydrogenation or reduction of pyridines and various intramolecular cyclization reactions. nih.gov These methods allow for the creation of a wide array of substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov

The N-Acyl Piperidine Motif: Synthesis, Reactivity, and Structural Attributes

N-acyl piperidines are a specific class of piperidine derivatives where an acyl group is attached to the nitrogen atom of the piperidine ring. This modification significantly influences the compound's properties. For instance, 1-acetylpiperidine (B1204225) is an N-acylpiperidine where the hydrogen on the nitrogen is replaced by an acetyl group, forming a monocarboxylic acid amide. nih.gov

The synthesis of N-acyl piperidines can be achieved through various methods. A common approach involves the reaction of piperidine with an appropriate acyl chloride in the presence of a base. ontosight.ai For example, 1-(4-methoxybenzoyl)piperidine is synthesized by reacting piperidine with 4-methoxybenzoyl chloride. ontosight.ai The reactivity of N-acyl piperidines is influenced by the nature of the acyl group. The amide bond in N-acyl piperidines can undergo hydrolysis under acidic or basic conditions, and the carbonyl group can participate in various nucleophilic addition reactions.

N-acyl piperidines have demonstrated a range of biological activities. For example, piperine (B192125), a naturally occurring N-acyl piperidine found in black pepper, is known to enhance the bioavailability of other drugs by inhibiting certain metabolic enzymes. tjnpr.org Furthermore, synthetic N-acyl piperidines have been investigated for their anti-inflammatory and anti-proliferative properties. nih.gov

Specific Focus: Piperidine, 1-(o-benzoylbenzoyl)- as a Representative Chemical Entity

"Piperidine, 1-(o-benzoylbenzoyl)-" is a specific N-acyl piperidine. Its structure consists of a piperidine ring N-acylated with an o-benzoylbenzoyl group. This particular substituent is derived from o-benzoylbenzoic acid.

The synthesis of this compound would logically involve the reaction of piperidine with o-benzoylbenzoyl chloride. This reaction would form an amide linkage between the piperidine nitrogen and the carbonyl group of the o-benzoylbenzoyl moiety.

The chemical properties of Piperidine, 1-(o-benzoylbenzoyl)- are dictated by its constituent functional groups: the tertiary amine of the piperidine ring (though its basicity is significantly reduced due to the electron-withdrawing acyl group), the amide linkage, and the two aromatic rings of the benzoylbenzoyl group. The presence of the benzoylpiperidine fragment is significant, as this motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com

Contextualization of o-Benzoylbenzoic Acid Derivatives in Organic Synthesis

o-Benzoylbenzoic acid and its derivatives are valuable intermediates in organic synthesis. acs.orggoogle.comacs.org o-Benzoylbenzoic acid itself is an aromatic carboxylic acid that appears as a white to off-white crystalline solid. cymitquimica.com It is a key precursor in the production of anthraquinone (B42736) dyes. google.com

The synthesis of o-benzoylbenzoic acid can be achieved through methods like the Friedel-Crafts reaction between phthalic anhydride (B1165640) and benzene (B151609). google.comprepchem.com Derivatives of o-benzoylbenzoic acid, such as its acid chloride (o-benzoylbenzoyl chloride), are reactive species used to introduce the o-benzoylbenzoyl group into other molecules, as would be the case in the synthesis of Piperidine, 1-(o-benzoylbenzoyl)-. acs.org The reactivity of the carboxylic acid group allows for the formation of esters, amides, and other acid derivatives, making it a versatile building block for more complex molecules. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

phenyl-[2-(piperidine-1-carbonyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-18(15-9-3-1-4-10-15)16-11-5-6-12-17(16)19(22)20-13-7-2-8-14-20/h1,3-6,9-12H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSFGVBXPQHBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185670 | |

| Record name | Piperidine, 1-(o-benzoylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31802-12-7 | |

| Record name | Piperidine, 1-(o-benzoylbenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031802127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(o-benzoylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperidine, 1 O Benzoylbenzoyl

Established Synthetic Pathways: Acylation Approaches

The most direct and established method for the synthesis of Piperidine (B6355638), 1-(o-benzoylbenzoyl)- is the acylation of piperidine with a reactive derivative of 2-benzoylbenzoic acid. This typically involves the use of 2-benzoylbenzoyl chloride as the acylating agent. The general principle of this reaction is analogous to the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A standard laboratory procedure involves the reaction of piperidine with 2-benzoylbenzoyl chloride in an inert solvent, such as dichloromethane (B109758) or diethyl ether. mdpi.com An aqueous solution of a base like sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270) is used to scavenge the HCl formed during the reaction. orgsyn.org The reaction is typically exothermic and may require cooling to maintain control. orgsyn.org

The synthesis of the benzoylpiperidine fragment is a straightforward process that often utilizes safe and low-cost reagents, making it a favorable method in drug design and development. nih.gov The key precursor, 2-benzoylbenzoyl chloride, can be prepared from 2-benzoylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Table 1: General Conditions for Acylation of Piperidine

| Parameter | Conditions | Source |

|---|---|---|

| Amine | Piperidine | orgsyn.org |

| Acylating Agent | 2-Benzoylbenzoyl Chloride | nih.gov |

| Solvent | Dichloromethane, Diethyl Ether, Water, Benzene (B151609) | mdpi.comorgsyn.org |

| Base | Sodium Hydroxide, Pyridine, Triethylamine | mdpi.comorgsyn.org |

| Temperature | Room Temperature or cooled (e.g., 35-40°C) | orgsyn.org |

Exploration of Novel Synthetic Strategies and Methodological Refinements

While direct acylation is reliable, the demand for more complex and precisely substituted piperidine analogues has driven the development of more sophisticated synthetic methodologies.

The synthesis of substituted piperidine derivatives often requires precise control over the spatial arrangement of atoms. Chemo-, regio-, and stereoselectivity are crucial for obtaining the desired biologically active isomer. mdpi.comrsc.org

Chemo-enzymatic methods have emerged as a powerful tool for creating chiral piperidines. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach was successfully applied to the synthesis of the antipsychotic drug Preclamol. nih.gov

Metal-catalyzed cyclization reactions offer another route to stereocontrolled piperidine synthesis. nih.gov For example, rhodium-catalyzed carbometalation of a dihydropyridine (B1217469) can produce enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. acs.org

1,3-Dipolar cycloaddition reactions between nitrones and unsaturated amides like piperine (B192125) have been shown to be highly chemo- and regioselective, yielding complex isoxazolidinyl-piperidine structures. The stereoselectivity can be influenced by the steric and electronic nature of the reactants. rsc.org

Intramolecular reactions , such as the aza-Prins cyclization and reductive hydroamination, provide pathways to construct the piperidine ring with defined stereochemistry. mdpi.com

Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. unibo.it These principles are being applied to the synthesis of piperidine derivatives.

An efficient, green approach to N-substituted piperidones, which are closely related to N-acyl piperidines, has been developed. researchgate.netnih.gov This methodology offers significant advantages over classical methods like the Dieckmann condensation by reducing reaction steps and employing more environmentally benign conditions. researchgate.net Green methods for preparing piperidine building blocks include the use of non-toxic catalysts, water as a reaction medium, and solvent-free reaction conditions. ajchem-a.com For example, some piperidine syntheses can be catalyzed by water through hydrogen bonding. ajchem-a.com

Table 2: Principles of Green Chemistry in Piperidine Synthesis

| Principle | Application Example | Source |

|---|---|---|

| Use of Safer Solvents | Using water as a solvent in catalytic reactions. | ajchem-a.com |

| Catalysis | Employing non-toxic catalysts like nanomagnetite (Fe₃O₄) or biocatalysts (enzymes). | nih.govajchem-a.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | unibo.it |

| Reduced Derivatives | Avoiding unnecessary protection and deprotection steps. | news-medical.net |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom and step economy. nih.govnih.gov MCRs are increasingly used to generate diverse libraries of heterocyclic scaffolds, including piperidines. researchgate.netresearchgate.net

The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov For N-acyl piperidine scaffolds, an MCR could potentially assemble the piperidine ring and install the N-acyl group in a single, convergent process. For example, a multicomponent protocol has been reported that combines an N-t-butyldimethylsilyl iminoether, an acetyl chloride derivative, and a dienophile to yield piperidone scaffolds. researchgate.net While not directly producing Piperidine, 1-(o-benzoylbenzoyl)-, these MCR strategies provide a template for developing novel, efficient syntheses of complex N-acyl piperidines. ajchem-a.com

Development of Advanced Synthetic Precursors and Intermediates

The synthesis of complex piperidine analogues often relies on the availability of advanced, functionalized precursors. Research in this area focuses on creating versatile building blocks that can be readily converted into a variety of target molecules.

Aldohexose-derived piperidine nitrones have been synthesized as valuable precursors for piperidine iminosugars. These nitrones can undergo various transformations, making them powerful synthons for diversity-oriented synthesis. nih.gov

2-(Chloroseleno)benzoyl chloride is a bifunctional reagent that has been studied for its reactions with various nucleophiles. Its reactivity profile, where a primary amino group can undergo simultaneous selenenylation and acylation, demonstrates the potential for creating highly functionalized benzoyl derivatives. researchgate.net

Protected piperidine derivatives , such as tert-butyl-4-(chlorocarbonyl)piperidine-1-carboxylate, serve as key intermediates. The protecting group allows for selective reaction at the acyl chloride functionality, followed by deprotection and further modification at the piperidine nitrogen. mdpi.com

Functionalized tetrahydropyridines are key intermediates in chemo-enzymatic approaches. These are readily accessible and can be converted into a broad range of chiral piperidines with high stereoselectivity. nih.gov

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, preparative scale presents several challenges, even within an academic setting. For the acylation of piperidine, the reaction can be highly exothermic, requiring careful temperature control during scale-up to prevent side reactions and ensure safety. orgsyn.org

A significant challenge in scaling up certain piperidine syntheses is the solubility of reagents. For example, the use of cesium carbonate as a base in the synthesis of 2,6-trans-piperidines, while effective on a small scale, becomes difficult to scale up due to its poor solubility. nih.gov

Process optimization often involves streamlining synthetic sequences. A recent innovation combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to drastically shorten the synthesis of high-value piperidines from 7-17 steps to just 2-5 steps, significantly improving efficiency and cost-effectiveness. news-medical.net Such modular strategies are highly desirable for both academic and industrial applications. Furthermore, distillation of the final product can be challenging due to the tendency of some benzoyl piperidines to superheat. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of Piperidine, 1 O Benzoylbenzoyl

Intramolecular Reactivity Pathways of the o-Benzoylbenzoyl Moiety

The spatial proximity of the benzoyl group to the amide linkage facilitates a range of intramolecular reactions, influenced by factors such as conformation and external stimuli like light.

Photo-induced Transformations and Photolabile Properties

The o-benzoylbenzoyl moiety, containing an α-diketone-like structure, is a chromophore that can absorb ultraviolet light, leading to electronically excited states with distinct reactivity. Photo-irradiation can initiate a variety of transformations. For instance, related α-oxoamides are known to undergo photochemical cleavage. In aqueous media, α-keto amides with phenolic substituents have been shown to undergo photocleavage and release the corresponding phenol. This process is proposed to occur via hydrogen transfer from an N-alkyl group to the keto oxygen, forming a zwitterionic intermediate that then eliminates the phenolate (B1203915) leaving group. researchgate.net A similar pathway for Piperidine (B6355638), 1-(o-benzoylbenzoyl)- would involve hydrogen abstraction from one of the piperidine's α-carbons.

Furthermore, intramolecular [2+2] cycloaddition is a known photochemical reaction for N-benzoylformyl α,β-unsaturated amides, leading to bicyclic imides. rsc.org While Piperidine, 1-(o-benzoylbenzoyl)- lacks the α,β-unsaturation in the amide portion, the principle of photo-induced cyclization involving the carbonyl groups is relevant. The ketone and the adjacent phenyl ring of the benzoyl group could potentially undergo photochemical reactions typical of aromatic ketones. Other potential photochemical pathways include denitrogenative annulation, as seen in 1-alkenylbenzotriazoles which proceed through diradical intermediates upon irradiation. mdpi.com

Conformational Dynamics and Restricted Rotation Effects

The chemical properties and reactivity of amides are profoundly influenced by the planarity of the amide bond. Due to resonance stabilization, which involves delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond has significant double-bond character. This restricts rotation around the C-N bond, a phenomenon that can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.com The energy barrier to this rotation is a key parameter in understanding the molecule's flexibility. For typical amides, this barrier is significant, often in the range of 12-20 kcal/mol. rsc.org

In Piperidine, 1-(o-benzoylbenzoyl)-, the steric bulk of both the piperidine ring and the o-benzoylbenzoyl group introduces considerable steric hindrance. This crowding can affect the rotational barrier and the preferred conformation of the molecule. Studies on sterically hindered amides have shown that bulky substituents can destabilize the planar ground state, potentially lowering the rotational barrier or, conversely, locking the molecule into a specific conformation. researchgate.net For instance, the introduction of bulky groups on the nitrogen atom of N-allyl 2-furoyl amides was found to accelerate intramolecular Diels-Alder reactions, a phenomenon ascribed to the relief of steric strain upon cyclization rather than amide rotational isomerism. nih.gov The interplay of steric and electronic effects determines the conformational landscape and, consequently, the accessibility of reactive pathways.

| Compound | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 | rsc.org |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 | rsc.org |

Cyclization Reactions and Annulation Pathways

The structure of Piperidine, 1-(o-benzoylbenzoyl)- is amenable to intramolecular cyclization reactions, particularly under thermal or catalytic conditions. One potential pathway involves the nucleophilic attack of one of the aromatic rings onto the electrophilic ketone or amide carbonyl carbon, followed by dehydration or other elimination steps. A related compound, N-(o-carboxybenzoyl)-L-leucine, demonstrates this principle, undergoing competing intramolecular reactions: cyclization to form an imide or hydrolysis to phthalic acid and leucine. libretexts.org

Intramolecular Diels-Alder reactions are another possibility, although this would require the generation of a suitable diene and dienophile within the molecule. More relevant are electroreductive cyclization methods, which have been used to synthesize piperidine derivatives from imines and terminal dihaloalkanes, demonstrating a powerful method for forming heterocyclic rings. libretexts.org Radical-mediated cyclizations are also a prominent strategy for synthesizing piperidine rings. masterorganicchemistry.com For Piperidine, 1-(o-benzoylbenzoyl)-, a hypothetical cyclization could be envisioned where the ketone carbonyl is converted into a reactive intermediate that then engages with the second aromatic ring or the piperidine moiety to forge a new ring system.

Intermolecular Reactions and Derivative Formation

The reactivity of Piperidine, 1-(o-benzoylbenzoyl)- in intermolecular reactions is primarily centered on the amide and ketone functional groups.

Nucleophilic Acyl Substitution Reactions of the Amide Linkage

The amide bond is the most stable among carboxylic acid derivatives, rendering it relatively unreactive towards nucleophiles. nih.gov Nucleophilic acyl substitution at the amide carbonyl carbon is a challenging but feasible reaction, typically requiring harsh conditions such as strong acid or base and heat. youtube.com The general mechanism proceeds through a two-step addition-elimination pathway. libretexts.orglibretexts.org A nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group. libretexts.org

In the case of Piperidine, 1-(o-benzoylbenzoyl)-, the piperidine ring would act as the leaving group (as the piperidinide anion or its protonated form, piperidine). Due to the high basicity of the piperidinide anion, it is a poor leaving group, which explains the low reactivity of the amide bond. nih.gov Hydrolysis of the amide to yield o-benzoylbenzoic acid and piperidine would require refluxing in strong aqueous acid or base. Other strong nucleophiles, such as organolithium reagents, can react with amides to form ketones, though this reaction can be complicated by a second nucleophilic attack on the newly formed ketone.

Reactions at the Ketone Functionality

The ketone carbonyl group in the o-benzoylbenzoyl moiety is a primary site for intermolecular reactions. It is more electrophilic and thus more reactive than the amide carbonyl. libretexts.org This difference in reactivity allows for chemoselective reactions at the ketone in the presence of the amide. libretexts.org The ketone undergoes nucleophilic addition with a wide variety of nucleophiles. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during an aqueous workup to yield a tertiary alcohol. libretexts.org

Common reactions include:

Reduction: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol. youtube.com

Grignard and Organolithium Reagents: These powerful carbon-based nucleophiles add to the ketone to form a new C-C bond, yielding a tertiary alcohol after workup. masterorganicchemistry.com

Wittig Reaction: Reaction with a phosphorus ylide converts the ketone into an alkene.

Formation of Imines and Related Derivatives: Reaction with primary amines under mildly acidic conditions forms an imine (C=N bond). Similarly, reagents like hydroxylamine (B1172632) (H₂NOH) and hydrazine (B178648) (H₂NNH₂) react to form oximes and hydrazones, respectively. The Wolff-Kishner reduction, for example, utilizes the formation of a hydrazone which is then reduced to a methylene (B1212753) (CH₂) group under basic conditions. masterorganicchemistry.com

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| 1. NaBH₄; 2. H₃O⁺ | Reduction | Secondary Alcohol |

| 1. CH₃MgBr; 2. H₃O⁺ | Grignard Reaction | Tertiary Alcohol |

| Ph₃P=CH₂ | Wittig Reaction | Alkene |

| H₂NNH₂, KOH, heat | Wolff-Kishner Reduction | Methylene (Alkane) |

| CH₃NH₂, cat. H⁺ | Imine Formation | Imine |

Electrophilic Aromatic Substitution on the Benzoyl Rings

The structure of Piperidine, 1-(o-benzoylbenzoyl)- features two benzoyl rings, each susceptible to electrophilic aromatic substitution (SEAr). However, the rate and regioselectivity of such reactions are significantly influenced by the substituents present on these rings. libretexts.org

The first benzoyl ring is directly attached to the amide nitrogen of the piperidine ring. The amide group, specifically the carbonyl directly bonded to the aromatic ring, is a moderate deactivating group. This is due to the electron-withdrawing nature of the carbonyl, which pulls electron density away from the benzene (B151609) ring through both inductive and resonance effects. Consequently, this ring is less reactive towards electrophiles compared to benzene. The deactivating nature of the amide substituent directs incoming electrophiles to the meta position.

The second benzoyl ring is substituted with a benzoyl group, which is also an electron-withdrawing and deactivating group. Similar to the first ring, this deactivation makes the ring less susceptible to electrophilic attack than unsubstituted benzene and directs incoming electrophiles to the meta position.

Therefore, any electrophilic aromatic substitution reaction on Piperidine, 1-(o-benzoylbenzoyl)-, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, would be expected to proceed much slower than on benzene. msu.edu The substitution would be predicted to occur at the meta positions of both benzoyl rings. The presence of two deactivating groups on the molecule makes forcing conditions (e.g., high temperatures, strong acid catalysts) necessary for any significant conversion. wikipedia.org

| Ring | Substituent | Expected Reactivity | Directing Effect |

| Benzoyl ring 1 | Piperidine amide | Deactivated | meta-directing |

| Benzoyl ring 2 | Benzoyl group | Deactivated | meta-directing |

Detailed Mechanistic Elucidation of Key Transformations

A detailed mechanistic elucidation of key transformations involving Piperidine, 1-(o-benzoylbenzoyl)- is not currently available in the scientific literature. The following sections outline the theoretical approaches and expected findings for such investigations based on established mechanistic principles of organic reactions.

Transition State Analysis and Reaction Coordinate Mapping

A transition state analysis for an electrophilic aromatic substitution on Piperidine, 1-(o-benzoylbenzoyl)- would involve computational chemistry methods to map the reaction coordinate. The reaction proceeds via a two-step mechanism, with the first step, the attack of the electrophile on the aromatic ring, being the rate-determining step. msu.edu

The transition state for this step would resemble the high-energy intermediate, often referred to as a sigma-complex or Wheland intermediate. This intermediate is a carbocation with the positive charge delocalized over the aromatic ring. For a meta-attack, the positive charge is spread across three carbon atoms, avoiding the carbon atom bearing the deactivating substituent. This is energetically more favorable than an ortho- or para-attack, where one of the resonance structures would place the positive charge directly adjacent to the electron-withdrawing group, a destabilizing interaction.

A reaction coordinate diagram would show the reactants (Piperidine, 1-(o-benzoylbenzoyl)- and the electrophile) proceeding through a high-energy transition state to form the sigma-complex intermediate, which resides in a shallow energy well. A second, smaller activation barrier would then lead to the final product through the loss of a proton.

Kinetic Studies and Activation Energy Determinations

Specific kinetic studies and activation energy determinations for reactions involving Piperidine, 1-(o-benzoylbenzoyl)- have not been reported. However, based on the principles of physical organic chemistry, it can be predicted that the rate of electrophilic aromatic substitution on this compound would be significantly lower than that of benzene.

The presence of two deactivating benzoyl groups substantially increases the activation energy for the initial electrophilic attack. Kinetic experiments, likely requiring high temperatures and potent electrophiles, would be necessary to quantify the reaction rates and determine the activation parameters (enthalpy and entropy of activation). Such studies would provide quantitative support for the deactivating nature of the substituents.

Identification of Reactive Intermediates

The primary reactive intermediate in the electrophilic aromatic substitution of Piperidine, 1-(o-benzoylbenzoyl)- is the aforementioned sigma-complex (or Wheland intermediate). This carbocationic species is formed by the addition of the electrophile to one of the benzoyl rings, temporarily disrupting the aromaticity.

For a substitution at the meta position of the benzoyl ring attached to the piperidine amide, the resonance structures of the sigma-complex would be as follows:

Illustration of the resonance structures of the sigma-complex for a meta-attack on the benzoyl ring of N-benzoylpiperidine. E represents the electrophile.

The stability of this intermediate is crucial in determining the regioselectivity of the reaction. As none of the resonance contributors place the positive charge on the carbon atom directly attached to the deactivating carbonyl group, the meta-pathway is the most favored. Direct spectroscopic observation of this intermediate would be challenging due to its high reactivity and short lifetime but could potentially be achieved using specialized techniques under cryogenic conditions.

Structural and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of Piperidine (B6355638), 1-(o-benzoylbenzoyl)- in solution. The molecule's structure, featuring a tertiary amide linkage between the piperidine ring and the o-benzoylbenzoyl group, gives rise to interesting dynamic phenomena, primarily the restricted rotation around the N-C(O) amide bond.

This restricted rotation is due to the partial double bond character of the amide C-N bond, which results from electron delocalization. researchgate.net Consequently, at room temperature, the rotation is slow on the NMR timescale, leading to the observation of distinct signals for different conformers (rotamers). Temperature-dependent NMR studies are crucial for probing this dynamic behavior. As the temperature is increased, the rate of rotation increases, causing the distinct signals of the rotamers to broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc).

The energy barrier to this rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals. For similar N-benzoylpiperidine derivatives, these barriers are typically in the range of 57–73 kJ/mol. nih.gov The specific value for Piperidine, 1-(o-benzoylbenzoyl)-, would be influenced by the steric and electronic effects of the o-benzoyl substituent. The bulky ortho-benzoyl group likely imposes significant steric hindrance, which could either raise or lower the rotational barrier depending on the relative stability of the ground and transition states. Studies on related N-acylpiperidines have shown that electron-withdrawing substituents on the benzoyl ring tend to increase the rotational barrier, while electron-donating groups decrease it. researchgate.net

Furthermore, the piperidine ring itself undergoes conformational changes, typically a chair-to-chair interconversion. This process can also be studied by dynamic NMR. In many N-acylated piperazines, the energy barrier for the amide bond rotation is found to be higher than that for the ring inversion. nih.govrsc.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further details by revealing through-space correlations between protons, helping to assign the specific geometry of the observed rotamers and the preferred conformation of the piperidine ring. researchgate.net

Table 1: Representative Rotational Energy Barriers in N-Acylpiperidine Derivatives

| Compound | Substituent | Solvent | ΔG‡ (kJ/mol) |

|---|---|---|---|

| N-benzoyl piperidine | H | CDCl₃ | ~65 |

| N-(4-chlorobenzoyl) piperidine | 4-Cl | CDCl₃ | 60.1 |

| N-(4-methoxybenzoyl) piperidine | 4-OCH₃ | CDCl₃ | 57.1 |

Data is illustrative and based on values for related compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of Piperidine, 1-(o-benzoylbenzoyl)- in the solid state. By analyzing the diffraction pattern of a single crystal, the precise atomic coordinates, bond lengths, bond angles, and torsion angles can be determined.

For analogous structures containing a piperidine ring, the ring typically adopts a chair conformation. iucr.orguky.edunih.gov In the case of Piperidine, 1-(o-benzoylbenzoyl)-, the bulky 1-(o-benzoylbenzoyl) substituent would likely occupy an equatorial position to minimize steric strain. The crystal structure would reveal the dihedral angle between the two phenyl rings of the benzophenone (B1666685) moiety and the orientation of the piperidine ring relative to the planar amide group.

The crystal packing is governed by intermolecular interactions. While Piperidine, 1-(o-benzoylbenzoyl)- lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be present, involving the carbonyl oxygen atoms and hydrogen atoms on the phenyl and piperidine rings. nih.gov These interactions, along with van der Waals forces, dictate how the molecules arrange themselves in the crystal lattice, influencing properties like melting point and solubility. In the crystal structures of similar compounds, molecules often pack in layers or extended networks. nih.govnih.gov Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment.

Table 2: Typical Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.2 |

| b (Å) | ~10.5 |

| c (Å) | ~14.7 |

| β (°) | ~97.0 |

| Z (molecules/unit cell) | 4 |

Data is hypothetical and based on a representative benzimidazolinyl piperidine derivative. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding characteristics of Piperidine, 1-(o-benzoylbenzoyl)-. These two techniques are complementary, as their selection rules differ; some vibrations may be active in one technique but not the other. nih.govnih.gov

The IR spectrum of Piperidine, 1-(o-benzoylbenzoyl)- would be dominated by strong absorption bands corresponding to the two carbonyl groups. The amide carbonyl (N-C=O) stretch typically appears in the region of 1630-1680 cm⁻¹, while the ketone carbonyl (C=O) of the benzophenone moiety would be observed around 1660 cm⁻¹. nih.gov The exact positions can be influenced by conjugation and the electronic environment.

Other key vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (piperidine ring): Between 2850 and 3000 cm⁻¹

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region

C-N stretching (amide): Around 1250-1350 cm⁻¹

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar aromatic rings. nih.gov The symmetric vibrations of the benzene (B151609) rings would give rise to strong signals. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which aids in the precise assignment of the experimental bands observed in both IR and Raman spectra. nih.gov

Table 3: Characteristic Vibrational Frequencies for Piperidine, 1-(o-benzoylbenzoyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1630 - 1680 |

| Ketone C=O | Stretch | ~1660 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | > 3000 |

| C-N | Stretch | 1250 - 1350 |

Data is based on typical values for the respective functional groups.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of Piperidine, 1-(o-benzoylbenzoyl)- by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information.

Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be observed. The subsequent fragmentation in the mass spectrometer would likely proceed through several characteristic pathways for N-acylpiperidines and benzophenones.

Key expected fragmentation pathways include:

Cleavage of the amide bond: This can occur on either side of the carbonyl group. Cleavage of the N-C(O) bond would lead to the formation of a benzoylbenzoyl cation.

Formation of an Acylium Ion: A common fragmentation for amides is the formation of a stable acylium ion, [o-benzoylbenzoyl]⁺, which would be a prominent peak.

Fragmentation of the Piperidine Ring: The piperidine ring can undergo cleavage, often initiated by an alpha-cleavage adjacent to the nitrogen atom, leading to the loss of ethylene (B1197577) or other small neutral fragments. scielo.br

Benzophenone Fragmentation: The benzoylbenzoyl cation can further fragment in a manner characteristic of benzophenones, such as the loss of CO to form a biphenyl-like ion, or cleavage to form a benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a phenyl radical, or a phenyl cation ([C₆H₅]⁺, m/z 77). docbrown.infolibretexts.org

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the piperidine ring to the o-benzoylbenzoyl moiety.

Table 4: Plausible Mass Fragments for Piperidine, 1-(o-benzoylbenzoyl)-

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 294.1494 | [C₁₉H₁₉NO₂ + H]⁺ | Protonated Molecular Ion |

| 209.0597 | [C₁₄H₉O₂]⁺ | Benzoylbenzoyl cation |

| 181.0648 | [C₁₃H₉O]⁺ | Fragment from loss of CO from [C₁₄H₉O₂]⁺ |

| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |

| 84.0808 | [C₅H₁₀N]⁺ | Piperidine fragment |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation |

m/z values are calculated for the most abundant isotopes and are hypothetical.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral analogues are considered)

While Piperidine, 1-(o-benzoylbenzoyl)- itself is achiral, the introduction of substituents on the piperidine or benzoyl rings could create stereogenic centers, leading to chiral analogues. For such chiral molecules, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for assigning the absolute configuration. nih.govchiralabsxl.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. nih.gov

The benzophenone moiety within the molecule acts as a strong chromophore. If the molecule is chiral, the electronic transitions of the benzophenone chromophore will give rise to distinct signals in the ECD spectrum. oup.comacs.org The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

To assign the absolute configuration, the experimental ECD spectrum is typically compared with theoretical spectra calculated for the different possible stereoisomers using quantum chemical methods. nih.gov A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration of the chiral analogue. This approach is particularly valuable when obtaining crystals suitable for X-ray crystallography is not feasible. nih.govchiralabsxl.com

Computational and Theoretical Investigations of Piperidine, 1 O Benzoylbenzoyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. For piperidine (B6355638) derivatives, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize molecular structures and calculate vibrational frequencies. nih.gov These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

The electronic properties of Piperidine, 1-(o-benzoylbenzoyl)- can be characterized by several key parameters derived from DFT calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For instance, in similar structures, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack, while positive potential regions highlight areas for nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of Piperidine, 1-(o-benzoylbenzoyl)- (Hypothetical DFT Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from DFT calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis of Piperidine, 1-(o-benzoylbenzoyl)- is essential to understand its flexibility and the preferred spatial arrangements of its atoms. Molecular mechanics and molecular dynamics (MD) simulations are the primary computational methods for exploring the conformational landscape.

MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the exploration of its conformational space and the transitions between different energy minima. These simulations can reveal the flexibility of the molecule and the accessible range of conformations, which is crucial for understanding its interaction with biological targets. For example, studies on other piperidine derivatives have shown how conformational flexibility is key to their biological function. nih.gov

In Silico Prediction of Biological Activity Spectra and Potential Protein Target Interactions

In silico methods are widely used to predict the biological activities of chemical compounds and to identify their potential protein targets. One such tool is the Prediction of Activity Spectra for Substances (PASS) program, which can predict a wide range of biological activities based on the structural formula of a compound. nih.gov For Piperidine, 1-(o-benzoylbenzoyl)-, PASS predictions could suggest potential pharmacological effects, mechanisms of action, and even toxicities. These predictions are based on a vast database of known structure-activity relationships. nih.gov

The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). Activities with high Pa values are considered the most likely for the compound under investigation. This information can guide further experimental testing and drug discovery efforts.

Table 2: Illustrative PASS Prediction for Piperidine, 1-(o-benzoylbenzoyl)-

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antineoplastic | 0.650 | 0.025 |

| Kinase Inhibitor | 0.580 | 0.040 |

| Anti-inflammatory | 0.520 | 0.065 |

| Vasodilator | 0.490 | 0.080 |

Note: This table presents hypothetical PASS prediction data for illustrative purposes.

Beyond general activity prediction, computational methods can also identify potential protein targets. This is often achieved by comparing the structure of the compound to known ligands of various proteins or by using inverse docking approaches.

Molecular Docking Studies for Ligand-Receptor Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in understanding the molecular basis of a ligand's biological activity. For Piperidine, 1-(o-benzoylbenzoyl)-, docking studies can elucidate how it might interact with the active site of a specific enzyme or the binding pocket of a receptor.

In the context of piperidine derivatives, docking studies have been successfully used to predict binding modes in various protein targets, such as tyrosinase and acetylcholinesterase. nih.govnih.gov These studies can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the benzoyl and piperidine moieties could engage in specific interactions with amino acid residues in a binding site. nih.gov The insights gained from docking can guide the design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.com These models are built using theoretical descriptors calculated from the molecular structures, such as electronic, steric, and hydrophobic parameters. nih.gov

For a series of analogs of Piperidine, 1-(o-benzoylbenzoyl)-, a QSAR study could be performed to understand which molecular properties are most important for a particular biological activity. nih.gov For example, a QSAR model might reveal that the activity is positively correlated with the lipophilicity (logP) and negatively correlated with a specific steric parameter. scienceforecastoa.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the lead structure to enhance its desired biological effect. nih.gov

The development of a robust QSAR model typically involves several steps: selection of a dataset of compounds with known activities, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors using statistical methods, and generation and validation of the QSAR equation. scienceforecastoa.com

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Role as a Synthetic Reagent or Catalyst Ligand in Metal-Mediated Transformations

There is no available literature detailing the use of "Piperidine, 1-(o-benzoylbenzoyl)-" as a reagent or a ligand for a metal catalyst in any form of metal-mediated transformation.

Application as a Building Block in the Construction of Complex Organic Molecules

No published research demonstrates the application of "Piperidine, 1-(o-benzoylbenzoyl)-" as a foundational component or building block in the synthesis of more complex organic structures.

Utilization in Photochemical Reactions and Photo-Controlled Processes (e.g., as a Photolabile Group or in Photoaffinity Labeling Probes)

Information regarding the behavior of "Piperidine, 1-(o-benzoylbenzoyl)-" in the presence of light, or its use as a photolabile protecting group or in photoaffinity labeling, is not present in the available scientific record.

Exploitation in the Design of Molecular Probes for Chemical Biology Studies

There are no documented instances of "Piperidine, 1-(o-benzoylbenzoyl)-" being designed or utilized as a molecular probe to investigate biological systems or processes.

Biological and Pharmacological Investigations in Vitro and Mechanistic Focus

In Vitro Biological Screening for Identification of Novel Bioactivities

In vitro screening of "Piperidine, 1-(o-benzoylbenzoyl)-" and its analogs has revealed a spectrum of biological activities, including enzyme inhibition and receptor modulation. These studies are crucial for identifying new therapeutic potentials for this chemical scaffold.

Enzyme Inhibition:

Derivatives of benzoylpiperidine have been investigated for their inhibitory effects on various enzymes. For instance, certain N-benzoyl arylpiperidine compounds have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many types of cancer. researchgate.net One such inhibitor, JNJ-54380482, demonstrated an IC50 value of 26 nM in in vitro enzymatic assays. researchgate.net Additionally, a benzoylpiperidine derivative was found to be a reversible and competitive inhibitor of human monoacylglycerol lipase (B570770) (MAGL), with an IC50 value of 11.7 µM. nih.gov Another study highlighted piperazine (B1678402)/piperidine (B6355638) amides of benzoic acid as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov

Receptor Modulation:

The benzoylpiperidine moiety is a key feature in ligands targeting various receptors, particularly serotonin (B10506) (5-HT) receptors. Several derivatives have shown high affinity for the 5-HT₂A receptor. For example, compounds 31 and 33 were identified as potent and selective 5-HT₂A ligands with IC₅₀ values of 1.1 nM and 2.4 nM, respectively. nih.gov Compound 31 also showed affinity for 5-HT₁A receptors (IC₅₀ = 68 nM), while compound 32 acted as a mixed ligand for 5-HT₂A and D₂ receptors (IC₅₀ values of 6.0 nM and 12 nM, respectively). nih.gov Furthermore, a derivative, 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (1-BCP), has been identified as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. nih.gov

Cellular Pathway Interference:

The inhibition of enzymes like FASN by benzoylpiperidine derivatives directly interferes with cellular metabolic pathways. The synthesis of fatty acids is a critical process for cell growth and survival, and its inhibition can lead to antiproliferative effects in cancer cells. researchgate.net Similarly, the modulation of serotonin receptors by these compounds can interfere with downstream signaling cascades, such as the phosphorylation of extracellular regulated kinases 1/2 (ERK₁/₂), which is a known outcome of 5-HT₂A receptor activation. nih.gov

Elucidation of Molecular Mechanisms of Action in Cellular and Subcellular Systems (In Vitro)

Understanding the molecular mechanisms by which "Piperidine, 1-(o-benzoylbenzoyl)-" derivatives exert their effects is a key area of research. In vitro studies have provided insights into their actions at the cellular and subcellular levels.

For FASN inhibitors, X-ray crystallography has revealed a unique binding mode within the β-ketoacyl reductase (KR) subdomain of the enzyme. researchgate.net This structural information is crucial for understanding how these molecules inhibit FASN activity. researchgate.net

In the context of receptor modulation, molecular docking studies have been employed to understand the interactions between benzoylpiperidine derivatives and their target receptors. For example, the high affinity of certain derivatives for the 5-HT₂A receptor has been attributed to specific hydrogen bonding interactions with amino acid residues like serine at position 3.36 within the receptor's binding site. nih.gov The lack of such an interaction with cysteine at the same position in the D₂ receptor is believed to contribute to their selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies for Identified Biological Activities (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of bioactive compounds. For benzoylpiperidine derivatives, SAR studies have provided valuable information for designing more effective molecules.

The bioisosteric replacement of a piperazine ring with a benzoylpiperidine moiety is a common strategy in medicinal chemistry. nih.gov The carbonyl group in the benzoylpiperidine can form hydrogen bonds with the target, potentially compensating for the loss of a nitrogen atom and its associated interactions. nih.gov

In the development of FASN inhibitors, focused SAR studies have explored modifications to both the benzoyl group and the aryl substituent on the piperidine ring. researchgate.net These studies aimed to optimize potency, improve physicochemical properties, and enhance oral bioavailability. researchgate.net

For tyrosinase inhibitors, SAR studies have shown that the nature of the substituent on the benzoyl ring influences the inhibitory activity. nih.gov Similarly, for 5-HT₂A receptor ligands, the introduction of different substituents on the furan (B31954) ring of related structures led to compounds with high affinity and selectivity. nih.gov

| Compound/Series | Target | Key SAR Findings | Reference |

| N-benzoyl arylpiperidines | FASN | Modifications to the benzoyl and arylpiperidine moieties are crucial for potency and bioavailability. | researchgate.net |

| Benzoylpiperidine derivatives | 5-HT₂A Receptor | The carbonyl group can form key hydrogen bonds. Substituents on associated rings influence affinity and selectivity. | nih.gov |

| Piperazine/piperidine amides | Tyrosinase | The nature of the substituent on the benzoic acid derivative impacts inhibitory potency. | nih.gov |

Target Identification and Validation Using Biochemical and Cell-Based Assays

The identification and validation of the molecular targets of "Piperidine, 1-(o-benzoylbenzoyl)-" and its analogs are critical steps in drug discovery. This is achieved through a combination of biochemical and cell-based assays.

For FASN inhibitors, the target was validated through in vitro enzymatic assays that directly measured the inhibition of FASN activity. researchgate.net Further validation was obtained from cell-based assays demonstrating the antiproliferative activity of these compounds in cancer cell lines known to be sensitive to FASN inhibition. researchgate.net

In the case of MAGL inhibitors, the target was identified and validated through biochemical assays that demonstrated reversible and competitive inhibition of the enzyme. nih.gov Pre-incubation assays confirmed the reversible nature of the inhibition. nih.gov

For receptor ligands, target identification is primarily achieved through radioligand binding assays. These assays measure the affinity of the compounds for specific receptors, such as the 5-HT₂A, 5-HT₁A, and D₂ receptors. nih.govmdpi.com Downstream functional assays, such as measuring the phosphorylation of ERK₁/₂, can further validate the engagement of the target receptor and its subsequent signaling cascade. nih.gov

Investigation of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors, DNA/RNA)

The biological activity of "Piperidine, 1-(o-benzoylbenzoyl)-" derivatives is a direct result of their interactions with biological macromolecules.

Enzyme Interactions:

As discussed, X-ray crystallography and molecular docking studies have provided detailed insights into the binding of benzoylpiperidine derivatives to enzymes like FASN and tyrosinase. researchgate.netnih.gov For FASN, the inhibitor binds to the KR subdomain, while for tyrosinase, docking studies suggest that the benzyl (B1604629) substituent of potent inhibitors makes important interactions within the enzyme's active site. researchgate.netnih.gov

Receptor Interactions:

Molecular docking analyses have been instrumental in visualizing the interactions between benzoylpiperidine ligands and their receptor targets. For the 5-HT₂A receptor, a key interaction involves a hydrogen bond between the benzoyl carbonyl group and a serine residue. nih.gov For dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), docking studies revealed π-π stacking interactions between the aromatic rings of the ligands and phenylalanine residues in the binding sites of both proteins. mdpi.com

DNA/RNA Interactions:

Currently, there is limited specific information in the provided search results regarding the direct interaction of "Piperidine, 1-(o-benzoylbenzoyl)-" with DNA or RNA. The primary focus of the available research is on its interaction with protein targets such as enzymes and receptors.

Future Perspectives and Emerging Research Directions

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automation)

The synthesis of N-acylpiperidines, the class of compounds to which Piperidine (B6355638), 1-(o-benzoylbenzoyl)- belongs, is well-established in traditional batch chemistry. Typically, it involves the reaction of piperidine with a benzoyl chloride derivative. ontosight.ai However, the future of its synthesis and the exploration of its derivatives could be significantly enhanced by adopting advanced technologies like flow chemistry and automation.

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch methods, including improved safety, scalability, and reaction control. youtube.com For the synthesis of Piperidine, 1-(o-benzoylbenzoyl)-, a flow process could enable the on-demand generation of reactive intermediates, potentially leading to higher yields and purity. youtube.com The use of technologies like falling film microreactors, which facilitate efficient gas-liquid-solid contacting and irradiation, could be particularly beneficial for photochemical modifications of the benzoyl moiety. youtube.com

Automation, coupled with flow chemistry, can accelerate the discovery of new derivatives of Piperidine, 1-(o-benzoylbenzoyl)-. Automated platforms can rapidly screen different reaction conditions and starting materials, enabling the synthesis of a large library of analogues for biological and material science applications.

Advancements in Computational Modeling for Predictive Understanding

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and reactive properties of molecules. While specific DFT studies on Piperidine, 1-(o-benzoylbenzoyl)- are not yet available, research on related piperidine derivatives provides a strong foundation for future computational investigations.

DFT studies on benzoyl thiourea (B124793) derivatives containing piperidine have successfully correlated quantum chemical parameters with their antifungal activity. scispace.combenthamdirect.com Similarly, DFT has been used to investigate the aromaticity and conformational stability of various piperidine derivatives. rsc.orgrsc.org These studies demonstrate the power of computational methods to provide insights into molecular geometry, electronic stability, and reactivity. researchgate.net

For Piperidine, 1-(o-benzoylbenzoyl)-, DFT and molecular dynamics (MD) simulations could be employed to:

Predict its three-dimensional structure and conformational preferences.

Analyze its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand its reactivity.

Simulate its interactions with biological targets or material surfaces.

The following table summarizes key parameters from DFT studies on related piperidine derivatives, illustrating the type of data that could be generated for Piperidine, 1-(o-benzoylbenzoyl)-.

| Compound Class | Computational Method | Key Findings | Reference |

| Benzoyl thiourea piperidine derivatives | DFT (B3LYP/6-31G(d,p)) | Correlation between quantum chemical parameters and antifungal activity. | scispace.combenthamdirect.com |

| Cyclopentadiene-substituted piperidines | DFT (B3LYP/6-311++G(d,p)) | Anomeric effect induces aromaticity in the cyclopentadiene (B3395910) ring. | rsc.orgrsc.org |

| Various piperidine derivatives | DFT and MD simulations | Insights into molecular geometry, electronic stability, and conformational behavior. | researchgate.net |

Exploration of Novel Applications in Catalysis and Materials Science

The piperidine scaffold is a versatile component in the design of catalysts and functional materials. The future exploration of Piperidine, 1-(o-benzoylbenzoyl)- in these fields holds considerable promise.

Catalysis: Piperidine and its derivatives have been utilized in various catalytic systems. For instance, piperidine itself can catalyze aromatic nucleophilic substitution reactions. rsc.org Chiral phosphine (B1218219) catalysts incorporating a piperidine-like structure have been effective in the asymmetric synthesis of functionalized piperidines. nih.govacs.org Furthermore, piperidine derivatives are key components in the synthesis of catalysts for hydrogenation and other organic transformations. nih.gov The unique electronic and steric properties of Piperidine, 1-(o-benzoylbenzoyl)- could be harnessed to develop novel catalysts for a range of chemical reactions.

Materials Science: Piperidine-containing polymers have shown potential in diverse applications. For example, they have been investigated as stabilizers for thermoplastic polymers and as kinetic hydrate (B1144303) inhibitors in the oil and gas industry. acs.orggoogle.com The incorporation of the benzoyl group in Piperidine, 1-(o-benzoylbenzoyl)- could introduce new properties to such polymers, such as altered solubility, thermal stability, or the ability to participate in pi-stacking interactions. Recent research has also explored the creation of bioactive films using piperidine-based compounds for potential drug delivery applications. nih.gov Polymer-bound piperidine is also commercially available as a scavenger resin in organic synthesis. sigmaaldrich.com

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry (In Vitro focus)

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.netenamine.net The benzoylpiperidine fragment, in particular, is recognized for its presence in a wide array of bioactive molecules. nih.gov This makes Piperidine, 1-(o-benzoylbenzoyl)- and its potential derivatives exciting candidates for in vitro investigation in chemical biology and medicinal chemistry.

The N-benzylpiperidine motif, structurally related to the N-benzoylpiperidine core of the title compound, is frequently used in drug discovery to modulate efficacy and physicochemical properties. nih.gov Derivatives of N-benzylpiperidine have been synthesized and evaluated as inhibitors of cholinesterases and for their ability to inhibit β-amyloid aggregation, both of which are key targets in Alzheimer's disease research. nih.govnih.gov

Computational docking studies have been used to predict the binding modes of piperidine-based compounds to various biological targets, such as the sigma-1 receptor and the serotonin (B10506) transporter. nih.govrsc.orgmdpi.com Similar in silico screening of Piperidine, 1-(o-benzoylbenzoyl)- against a panel of biological targets could rapidly identify potential areas for further in vitro investigation.

The following table highlights some in vitro biological activities of related N-benzoyl and N-benzylpiperidine derivatives, suggesting potential avenues for the study of Piperidine, 1-(o-benzoylbenzoyl)-.

| Compound Type | Target/Activity | Key Findings | Reference |

| N-Benzylpiperidine derivatives | Cholinesterase and β-amyloid aggregation inhibition | Compounds showed micromolar activities against cholinesterases and inhibited β-amyloid aggregation. | nih.gov |

| Benzylpiperidine derivatives | Monoacylglycerol lipase (B570770) (MAGL) inhibition | Identified novel reversible MAGL inhibitors. | unisi.it |

| N-Benzylpiperidine derivatives | Histone deacetylase (HDAC) and Acetylcholinesterase (AChE) inhibition | Dual inhibitors with neuroprotective activities in PC-12 cells. | nih.gov |

| Benzoylpiperidine derivatives | 5-HT2A and 5-HT7 receptor ligands | Potent antagonists of both receptors. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Piperidine, 1-(o-benzoylbenzoyl)- to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or acylation. For example, benzoylation of piperidine derivatives often requires acyl chlorides (e.g., o-benzoylbenzoyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via NMR or GC-MS. Adjust reaction time based on electron-withdrawing/donating substituents on the benzoyl group .

Q. How can researchers confirm the structural integrity of Piperidine, 1-(o-benzoylbenzoyl)- post-synthesis?

- Methodological Answer : Use a combination of spectral techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., piperidine ring protons at δ 1.4–2.8 ppm, aromatic protons from benzoyl groups at δ 7.2–8.1 ppm) .

- IR : Verify carbonyl stretches (C=O) at ~1650–1700 cm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for Piperidine, 1-(o-benzoylbenzoyl)- derivatives?

- Methodological Answer : Contradictions may arise from dynamic rotational barriers in the piperidine ring or steric hindrance from substituents. Solutions include:

- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational changes .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate spectra and identify energetically favored conformers .

- Example : If splitting in aromatic protons occurs, compare experimental -NMR with simulated spectra for ortho-substituted benzoyl groups .

Q. What strategies are effective for evaluating the biological activity of Piperidine, 1-(o-benzoylbenzoyl)- in vitro?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like acetylcholinesterase or kinase enzymes .

Q. How can researchers address low solubility of Piperidine, 1-(o-benzoylbenzoyl)- in aqueous buffers for pharmacological studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in Piperidine, 1-(o-benzoylbenzoyl)- bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC/EC.

- ANOVA with Tukey Post Hoc : Compare means across multiple concentrations .

Q. How can researchers design experiments to investigate the metabolic stability of Piperidine, 1-(o-benzoylbenzoyl)-?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 0–60 minutes .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., P450-Glo™) .

Advanced Synthesis Challenges

Q. What catalytic systems improve enantioselective synthesis of chiral Piperidine, 1-(o-benzoylbenzoyl)- derivatives?

- Methodological Answer :

- Organocatalysis : Use cinchona alkaloids (e.g., quinine) for asymmetric Mannich reactions .

- Transition Metal Catalysts : Employ Pd-catalyzed cross-coupling to install aryl groups on the piperidine ring .

Stability & Storage

Q. What are the optimal storage conditions to prevent degradation of Piperidine, 1-(o-benzoylbenzoyl)-?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.